molecular formula C13H7NO3S B12720084 2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one CAS No. 21921-56-2

2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one

Cat. No.: B12720084
CAS No.: 21921-56-2
M. Wt: 257.27 g/mol
InChI Key: DFCQMSLYXDDAKQ-UHFFFAOYSA-N
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Description

2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one is a polyfunctional fluorenone derivative featuring a hydroxy(oxido)amino (-ONH-OH) group at the 2-position and a mercapto (-SH) group at the 5-position. The fluorenone core provides a rigid aromatic scaffold, while the substituents introduce redox-active and nucleophilic properties. The hydroxy(oxido)amino group likely participates in hydrogen bonding and coordination chemistry, whereas the mercapto group enhances reactivity in thiol-ene or metal-binding interactions.

Properties

CAS No.

21921-56-2

Molecular Formula

C13H7NO3S

Molecular Weight

257.27 g/mol

IUPAC Name

2-nitro-5-sulfanylfluoren-9-one

InChI

InChI=1S/C13H7NO3S/c15-13-9-2-1-3-11(18)12(9)8-5-4-7(14(16)17)6-10(8)13/h1-6,18H

InChI Key

DFCQMSLYXDDAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-5-sulfanylfluoren-9-one typically involves the nitration of fluorene followed by the introduction of a sulfanyl group. One common method includes the nitration of fluorene using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrofluorene. This intermediate is then subjected to thiolation using thiourea or other sulfur-containing reagents under acidic or basic conditions to introduce the sulfanyl group at the desired position .

Industrial Production Methods

Industrial production of 2-nitro-5-sulfanylfluoren-9-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-nitro-5-sulfanylfluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-nitro-5-sulfanylfluoren-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of both nitro and sulfanyl groups can interact with biological targets in unique ways.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 2-nitro-5-sulfanylfluoren-9-one involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Structural Analogs in the Fluorenone Family

Several fluorenone derivatives share functional group similarities:

Compound Name Substituents Key Properties/Applications Reference
2-(Methylamino)-9H-fluoren-9-one -NHCH3 at C2 Intermediate in organic synthesis
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid Fmoc-protected amino, carboxylic acid Peptide synthesis, solid-phase chemistry
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-2-carboxylic acid Fmoc-protected amino, carboxylic acid Bioconjugation, polymer chemistry
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid Fmoc-protected amino, phenolic -OH Drug delivery, fluorescence probes

Key Observations :

  • Electronic Effects: The hydroxy(oxido)amino group in the target compound is more redox-active than methylamino (in 2-(Methylamino)-9H-fluoren-9-one) or Fmoc-protected amino groups. This could facilitate unique catalytic or electron-transfer pathways .
  • Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable -COOH groups, whereas the mercapto group in the target compound may enhance solubility in polar aprotic solvents.
  • Coordination Chemistry: The mercapto group in the target compound likely forms stronger metal-sulfur bonds compared to oxygen-based ligands (e.g., carboxylates in ). Rhenium complexes with oxido ligands (e.g., Re–O bonds of ~2.2 Å ) suggest similar coordination behavior for the hydroxy(oxido)amino group.

Functional Group Reactivity

  • Mercapto (-SH) vs. Hydroxy (-OH) : Mercapto groups are more nucleophilic than hydroxyl groups, enabling faster thiol-disulfide exchange or metal chelation. For example, in rhenium complexes, sulfur ligands (e.g., thiosemicarbazones) stabilize distorted octahedral geometries .
  • Hydroxy(oxido)amino vs. Amino (-NH2): The hydroxy(oxido)amino group may exist in equilibrium between nitroso (-NO) and hydroxylamine (-NH-OH) forms, enabling redox transitions absent in simple amino derivatives .

Stability and Hazards

  • Thermal Stability: Fluorenone derivatives with electron-withdrawing groups (e.g., -NO2, -COOH) generally exhibit higher thermal stability. The target compound’s oxido and mercapto groups may reduce stability due to oxidative or dimerization pathways.
  • Safety Profile : Analogous fluorenyl compounds (e.g., ) show acute oral toxicity (H302) and skin irritation (H315). The mercapto group may introduce additional hazards, such as sulfide gas release under acidic conditions.

Biological Activity

2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one, also known as 2-Nitro-5-sulfanylfuoren-9-one, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one is C₁₃H₇N₃O₃S, with a molecular weight of approximately 257.265 g/mol. It features a unique structure that includes a mercapto group (-SH) and a hydroxyl group (-OH), contributing to its reactivity and biological activity.

Structural Representation

PropertyValue
Molecular FormulaC₁₃H₇N₃O₃S
Molecular Weight257.265 g/mol
CAS Number21921-56-2
SMILESc12c(-c3c(S)cccc3C1=O)ccc(N+=O)c2

Antioxidant Properties

Research indicates that compounds with mercapto groups exhibit significant antioxidant activity. The presence of the thiol (-SH) group in 2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one suggests it may scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases.

Anticancer Activity

Studies have shown that derivatives of fluorenone compounds can possess anticancer properties. For instance, compounds similar to 2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one have been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various fluorenone derivatives on the HCT116 colon cancer cell line, revealing an IC₅₀ value of 6.2 μM for one derivative, indicating significant anticancer potential .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has indicated that similar mercapto-substituted compounds exhibit antifungal activity, although antibacterial efficacy may be limited .

The biological activities of 2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one can be attributed to its ability to interact with cellular targets:

  • Free Radical Scavenging : The thiol group can donate electrons to neutralize free radicals.
  • Enzyme Inhibition : It may inhibit key metabolic enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that similar compounds induce apoptosis in cancer cells by disrupting the cell cycle.

Summary of Findings

Activity TypeEvidence/Findings
AntioxidantEffective free radical scavenger
AnticancerSignificant cytotoxicity against HCT116 cell line
AntimicrobialGood antifungal activity; limited antibacterial effects

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